6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a nicotinaldehyde moiety, along with an oxime functional group. The combination of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
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Preparation of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde: : This intermediate can be synthesized by reacting 6-chloronicotinaldehyde with 4-chlorothiophenol under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
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Formation of the Oxime: : The final step involves the reaction of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde with O-(2,4-dichlorobenzyl)hydroxylamine. This reaction is typically conducted in the presence of an acid catalyst such as hydrochloric acid in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the nicotinaldehyde moiety can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde
- 6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde
- 6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde
Uniqueness
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to the presence of both the sulfanyl and oxime functional groups, which impart distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2OS/c20-15-4-6-17(7-5-15)26-19-8-1-13(10-23-19)11-24-25-12-14-2-3-16(21)9-18(14)22/h1-11H,12H2/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYHBXUQJWIFCI-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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